Benzenamine, N-(4-methoxybenzylidene)-3,4-dimethyl-
Description
Benzenamine, N-(4-methoxybenzylidene)-3,4-dimethyl- is a Schiff base derivative formed by the condensation of 3,4-dimethylaniline (an aromatic amine with methyl substituents at the 3- and 4-positions) and 4-methoxybenzaldehyde (an aldehyde with a methoxy group at the para position).
Key features of the compound include:
- Electronic effects: The methoxy group on the benzylidene moiety is electron-donating via resonance, stabilizing the imine bond.
- Synthesis: Likely synthesized via acid-catalyzed condensation, similar to methods used for (E)-N-(4-methoxybenzylidene)benzenamine (), which employs green catalysts like cashew shell extract.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-4-7-15(10-13(12)2)17-11-14-5-8-16(18-3)9-6-14/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZHBEZBJXZFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53384-71-7 | |
| Record name | N-(4-METHOXYBENZYLIDENE)-3,4-XYLIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(4-methoxybenzylidene)-3,4-dimethyl- typically involves the condensation reaction between 4-methoxybenzaldehyde and 3,4-dimethylbenzenamine. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 60-70°C for several hours until the formation of the Schiff base is complete .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(4-methoxybenzylidene)-3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorinating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
Benzenamine, N-(4-methoxybenzylidene)-3,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Mechanism of Action
The biological activities of Benzenamine, N-(4-methoxybenzylidene)-3,4-dimethyl- are primarily attributed to its ability to interact with specific molecular targets. For instance, its antidiabetic effect is due to its inhibition of the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. The compound’s antioxidant activity is linked to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their properties, based on evidence:
Key Comparative Insights:
Nitro-substituted analogs (e.g., ) exhibit stronger electron-withdrawing effects, making their imine bonds more electrophilic and reactive toward metal coordination .
Biological and Functional Activity :
- Dimeric Schiff bases (e.g., Sb1 in ) show enhanced corrosion inhibition due to planar adsorption on metal surfaces, a trait less likely in the target compound due to its simpler structure .
- Piperidine-containing analogs () demonstrate the impact of heterocyclic amines on bioactivity, suggesting that the target compound’s 3,4-dimethylaniline core may favor antibacterial or antifungal applications .
Synthetic Methodologies :
- The target compound could be synthesized via microwave-assisted methods (as in ) or conventional condensation, with yields influenced by the steric bulk of 3,4-dimethylaniline .
Biological Activity
Benzenamine, N-(4-methoxybenzylidene)-3,4-dimethyl-, also known as a Schiff base, has garnered attention in scientific research due to its diverse biological activities. This compound is synthesized through the condensation of an aromatic amine with an aldehyde, resulting in a structure that exhibits significant pharmacological properties. This article explores its biological activity, including antibacterial, antifungal, antidiabetic, and antioxidant effects.
Benzenamine, N-(4-methoxybenzylidene)-3,4-dimethyl- is characterized by its imine functional group, which plays a crucial role in its biological interactions. The synthesis typically involves refluxing 3,4-dimethoxy-benzenamine with appropriate aldehydes in ethanol .
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits potent antibacterial and antifungal activities. It has shown effectiveness against various strains of bacteria and fungi, with minimum inhibitory concentrations (MIC) reported as follows:
| Microorganism | MIC (μM) |
|---|---|
| Staphylococcus aureus (MRSA) | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Candida albicans | Not specified |
The mechanism of action involves the inhibition of protein synthesis and disruption of nucleic acid production . This compound also demonstrates moderate-to-good antibiofilm activity against MRSA and Staphylococcus epidermidis (SE), indicating its potential in treating biofilm-associated infections .
Antidiabetic Activity
The antidiabetic effects of Benzenamine, N-(4-methoxybenzylidene)-3,4-dimethyl- are primarily attributed to its ability to inhibit the enzyme α-glucosidase. This inhibition reduces carbohydrate absorption in the intestine, thereby lowering blood glucose levels post-meal.
Antioxidant Activity
The compound has been evaluated for its antioxidant properties using various assays. Notably, it exhibits DPPH scavenging activity ranging from 10.12 to 84.34 μM, outperforming some standard antioxidants like n-propyl gallate . Its ability to scavenge free radicals contributes to its potential therapeutic applications in oxidative stress-related diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that Benzenamine derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Schiff base showed better efficacy than traditional antibiotics like ciprofloxacin in inhibiting biofilm formation .
- Antioxidant Evaluation : In a comparative study of various Schiff bases, Benzenamine derivatives were found to possess superior antioxidant capabilities compared to conventional standards .
- Diabetes Management : Experimental models indicated that treatment with Benzenamine derivatives resulted in a notable decrease in blood glucose levels in diabetic rats compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
